molecular formula C8H6F3NO3S B13496391 2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid

2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid

Cat. No.: B13496391
M. Wt: 253.20 g/mol
InChI Key: UBWRQUMVKRKSRR-UHFFFAOYSA-N
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Description

2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an acetamido group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. Another approach includes the Baeyer–Villiger oxidation of ketones to form carboxylic acid esters .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for Baeyer–Villiger oxidation and bases for the Fiesselmann synthesis. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The specific details of these interactions depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H6F3NO3S

Molecular Weight

253.20 g/mol

IUPAC Name

2-acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C8H6F3NO3S/c1-3(13)12-6-4(7(14)15)2-5(16-6)8(9,10)11/h2H,1H3,(H,12,13)(H,14,15)

InChI Key

UBWRQUMVKRKSRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(S1)C(F)(F)F)C(=O)O

Origin of Product

United States

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